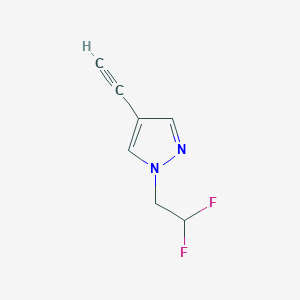
1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-4-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a 2,2-difluoroethyl group and an ethynyl group. The presence of fluorine atoms imparts unique properties to the compound, making it valuable for various applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole typically involves the introduction of the difluoroethyl and ethynyl groups onto a pyrazole ring. One common method involves the reaction of 4-ethynyl-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-4-ethynyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ethynyl group can participate in covalent bonding with target molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethyl)-1H-pyrazole: Similar structure but lacks the ethynyl group.
4-Ethynyl-1H-pyrazole: Similar structure but lacks the difluoroethyl group.
1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole: Similar structure with different substitution pattern.
Uniqueness: 1-(2,2-Difluoroethyl)-4-ethynyl-1H-pyrazole is unique due to the combination of both difluoroethyl and ethynyl groups on the pyrazole ring. This dual substitution imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXXQOBZUZYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


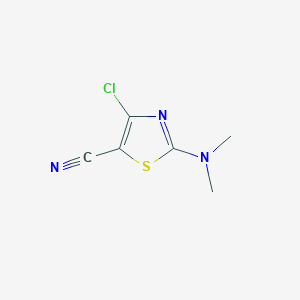

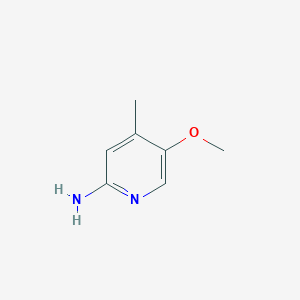
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
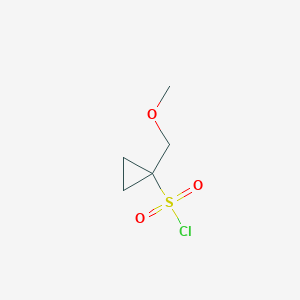
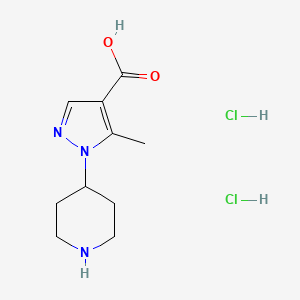
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
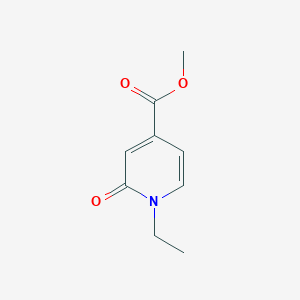
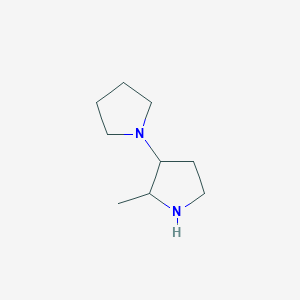

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)
